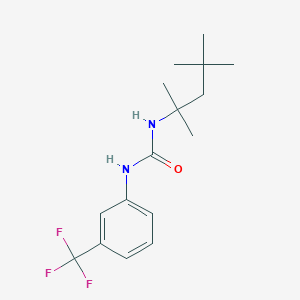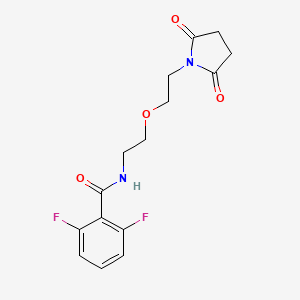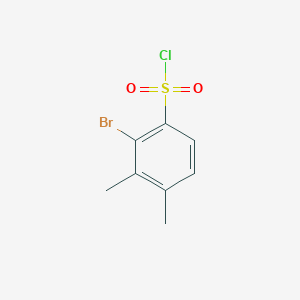![molecular formula C17H15N3O3S B2753281 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-85-9](/img/structure/B2753281.png)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.3 . It is a solid in physical form . More detailed physical and chemical properties may require additional specific analysis.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
This compound and its derivatives have been explored for their potential in organic synthesis, showcasing their versatility in chemical reactions. For example, the synthesis and thermal rearrangement of triazines, including methoxy- and alkylamino-substituted derivatives, highlight their role in forming oxazolo- or imidazo-sym-triazinones through elimination reactions (Dovlatyan et al., 2010). Additionally, the synthesis of novel 1,2,4-triazole derivatives, incorporating methoxybenzaldehyde, underlines the compound's utility in generating new molecules with potential antimicrobial activities (Bektaş et al., 2007).
Material Science and Optoelectronics
The development of novel organic compound thin films derived from related triazine derivatives, as studied by Thabet et al. (2020), demonstrates the potential use of such compounds in material science, especially in optoelectronic implementations. The study highlights the use of density functional theory (DFT) for optimizing molecular structures and investigating their optical properties, suggesting these compounds could play a significant role in advancing photodetector technologies (Thabet et al., 2020).
Pharmacological Research
The structure of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one may also offer a scaffold for developing new pharmacologically active molecules. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives and their evaluation for antioxidant and anticancer activities present an avenue for the discovery of new therapeutic agents (Mahmoud et al., 2017). This reflects the broader interest in exploring the pharmacological potential of triazine derivatives.
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-3-8-15-18-16(19-17(22)20(15)9-11)24-10-14(21)12-4-6-13(23-2)7-5-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYDWQAUNOMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
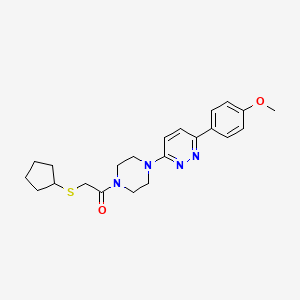
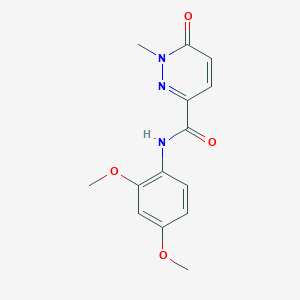
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
